5-(Chlorodifluoromethyl)-3-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid
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Overview
Description
5-(Chlorodifluoromethyl)-3-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid is a fluorinated organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using various reagents and catalysts under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(Chlorodifluoromethyl)-3-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles, electrophiles
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
5-(Chlorodifluoromethyl)-3-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of advanced materials with specific properties, such as increased stability and reactivity
Mechanism of Action
The mechanism of action of 5-(Chlorodifluoromethyl)-3-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid involves its interaction with molecular targets through its fluorinated groups. These interactions can lead to the activation or inhibition of specific pathways, depending on the context of its use. The compound’s unique structure allows it to engage in selective binding and reactivity with various molecular targets .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl-containing compounds: These compounds share the trifluoromethyl group, which imparts similar chemical properties.
Chlorodifluoromethyl-containing compounds: These compounds contain the chlorodifluoromethyl group, contributing to their reactivity and stability.
Properties
Molecular Formula |
C6HClF5NO3 |
---|---|
Molecular Weight |
265.52 g/mol |
IUPAC Name |
5-[chloro(difluoro)methyl]-3-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C6HClF5NO3/c7-5(8,9)3-1(4(14)15)2(13-16-3)6(10,11)12/h(H,14,15) |
InChI Key |
QTJHRHIDALDIRT-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(ON=C1C(F)(F)F)C(F)(F)Cl)C(=O)O |
Origin of Product |
United States |
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